molecular formula C8H12N2O B1380657 2-Ethoxy-6-methylpyridin-3-amine CAS No. 1501925-63-8

2-Ethoxy-6-methylpyridin-3-amine

Cat. No.: B1380657
CAS No.: 1501925-63-8
M. Wt: 152.19 g/mol
InChI Key: SBAHVTBLSJFESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the second position, a methyl group at the sixth position, and an amine group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine precursor . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere of nitrogen or argon .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow setup allows for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-ethoxy-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications .

Biological Activity

2-Ethoxy-6-methylpyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyridine family, characterized by a pyridine ring with an ethoxy group at the second position and a methyl group at the sixth position. Its unique structure suggests various interactions with biological systems, making it a subject of research in pharmacology and medicinal chemistry.

The chemical formula for this compound is C9H12N2OC_9H_{12}N_2O. The presence of the ethoxy and methyl groups influences its lipophilicity and membrane permeability, which are critical factors for biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly receptors involved in neurotransmission and cellular signaling pathways. The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling cascades that affect cellular functions.

Key Mechanisms

  • Receptor Binding: The compound's amine group can form hydrogen bonds with receptor sites, facilitating binding to neurotransmitter receptors.
  • Modulation of Signaling Pathways: By interacting with serotonin receptors, for example, it may influence serotoninergic pathways, which are crucial for mood regulation and anxiety responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been reported in studies, indicating effective concentrations against specific pathogens.
  • Neuroprotective Effects: There is emerging evidence that compounds similar to this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
  • Antioxidant Properties: The presence of the hydroxyl group in related compounds enhances their ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

Antimicrobial Activity

In a study examining the antimicrobial efficacy of pyridine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated:

  • S. aureus: MIC of 32 µg/mL
  • E. coli: MIC of 64 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

A study focused on neuroprotective compounds identified several derivatives of this compound that showed promise in reducing neuronal cell death in vitro models of neurodegeneration. Key observations included:

  • Reduction in apoptosis markers by 40% compared to control groups.
  • Enhanced cell viability at concentrations as low as 10 µM.

Research Findings Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus (MIC 32 µg/mL)
Effective against E. coli (MIC 64 µg/mL)
NeuroprotectiveReduced apoptosis markers by 40%
Enhanced cell viability at 10 µM
AntioxidantScavenging free radicals

Properties

IUPAC Name

2-ethoxy-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-7(9)5-4-6(2)10-8/h4-5H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAHVTBLSJFESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-6-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-6-methylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-6-methylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-6-methylpyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-6-methylpyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-6-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.